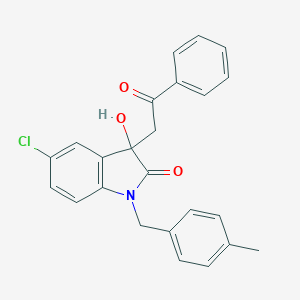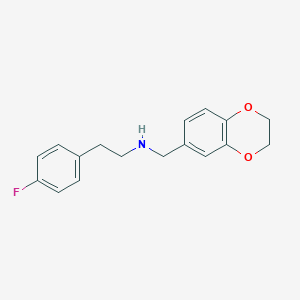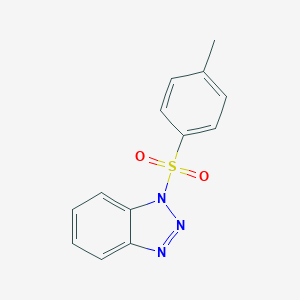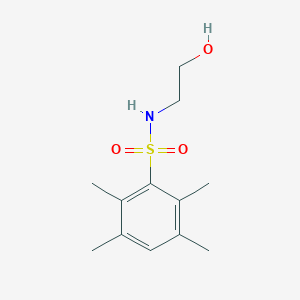
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as CDMEB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as ERK1/2 and JNK, which are involved in various signaling pathways. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have some cytotoxic effects, which can limit its use in some cell-based assays.
Future Directions
There are several future directions for the use of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential direction is to investigate its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to study the role of protein kinases in various signaling pathways. Finally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to develop new chemical probes for the study of biological processes.
Synthesis Methods
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of protein kinases in various signaling pathways.
properties
Product Name |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI Key |
AYAXWSGHBYCKTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)

![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)


![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)